1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with piperidin-4-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring. It may exhibit different chemical and biological properties due to the difference in ring size and structure.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine: This compound contains a morpholine ring, which can affect its solubility and reactivity compared to the piperidine derivative.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVXLXBGFMQNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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